tert-Butanol-d9 tert-Butanol-d9
Brand Name: Vulcanchem
CAS No.: 25725-11-5
VCID: VC2360377
InChI: InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3
SMILES: CC(C)(C)O
Molecular Formula: C4H10O
Molecular Weight: 83.18 g/mol

tert-Butanol-d9

CAS No.: 25725-11-5

Cat. No.: VC2360377

Molecular Formula: C4H10O

Molecular Weight: 83.18 g/mol

* For research use only. Not for human or veterinary use.

tert-Butanol-d9 - 25725-11-5

Specification

CAS No. 25725-11-5
Molecular Formula C4H10O
Molecular Weight 83.18 g/mol
IUPAC Name 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol
Standard InChI InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3
Standard InChI Key DKGAVHZHDRPRBM-GQALSZNTSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O
SMILES CC(C)(C)O
Canonical SMILES CC(C)(C)O

Introduction

Chemical Identity and Structure

tert-Butanol-d9, also known as 2-Methyl-2-propan-d9-ol or tert-Butyl-d9 alcohol, is characterized by a tertiary alcohol structure with nine deuterium atoms replacing conventional hydrogen atoms. The compound possesses defining chemical identifiers that distinguish it from other isotopically labeled compounds.

Fundamental Properties

tert-Butanol-d9 (CAS No. 25725-11-5) has a molecular formula of (CD₃)₃COH with a molecular weight of approximately 83.18 g/mol. Its IUPAC name is 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol and can be represented by the Standard InChI: "InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3" and InChIKey: "DKGAVHZHDRPRBM-GQALSZNTSA-N". This compound maintains the core structure of tert-butanol while incorporating deuterium atoms at all positions except the hydroxyl group.

Structural Configuration

The molecular structure of tert-Butanol-d9 consists of three methyl groups (each fully deuterated as CD₃) attached to a central carbon that also bears a hydroxyl group. This configuration creates a tertiary carbon center with the hydroxyl group, while all nine hydrogen positions on the methyl groups are replaced by deuterium atoms. Isotope enrichment analysis has demonstrated high purity levels, with isotope abundance reported at 99.3% (atom percent D) .

Characteristic Properties

Elemental analysis of highly enriched tert-Butanol-d9 reveals a composition of C57.09%, D23.90%, and O19.0%, closely matching theoretical values (C57.07%, D23.92%, O19.00%) . This compound exhibits GC purity of 99.7%, demonstrating the high level of isotopic substitution achievable through modern synthesis methods .

PropertyValueSource
CAS Number25725-11-5
Molecular Formula(CD₃)₃COH
Molecular Weight83.18 g/mol
IUPAC Name1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol
Isotope Abundance99.3% (atom percent D)
GC Purity99.7%
Elemental AnalysisC57.09%, D23.90%, O19.0%

Synthesis Methodologies

The preparation of tert-Butanol-d9 requires specialized techniques to achieve high deuterium incorporation. Multiple synthetic routes have been developed to efficiently produce this isotopically labeled compound with high isotopic purity.

Grignard Reaction Approach

A patented method for synthesizing deuterated tert-butanol involves a Grignard reaction using deuterium methyl magnesium iodide and deuterated acetone . This approach demonstrates significant advantages in terms of yield and isotopic purity.

The specific procedure involves:

  • Combining deuterium methyl magnesium iodide (185g), anhydrous tetrahydrofuran (1000mL), and anhydrous manganese chloride (7g) in a three-neck flask equipped with a thermometer and condenser

  • Dropwise addition of deuterated acetone (55g) while maintaining a temperature of 0±2°C

  • Reaction continuation for 4-6 hours

  • Quenching with heavy water solution containing deuterated sulfuric acid

  • Separation and rectification to obtain the final product

This method yields approximately 54g of highly enriched fully deuterated tert-butyl alcohol (75% yield) . The resulting product demonstrates excellent isotopic purity, with GC analysis confirming 99.7% purity and mass spectral analysis showing 99.3% isotope abundance .

Catalytic Exchange Method

Another common synthetic approach involves catalytic exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) in the presence of a suitable catalyst. This method requires careful control of reaction conditions to ensure complete deuteration. The catalytic exchange process facilitates the replacement of hydrogen atoms with deuterium through equilibrium reactions that favor deuterium incorporation under appropriate conditions.

Optimization Parameters

Key parameters affecting the synthesis of tert-Butanol-d9 include:

  • Molar ratios: Optimal feeding molar ratios of deuterium methyl magnesium iodide, deuterium acetone, and anhydrous manganese chloride are documented as 15-22:14-20:1, with preferred ratios of 16-20:15-18:1

  • Temperature control: The Grignard reaction is optimally conducted at temperatures between -10 to 20°C

  • Reaction duration: Control of reaction time to 4-6 hours is crucial for maximizing yield

  • Deuterated acid selection: Deuterium chloride and/or deuterated sulfuric acid are preferred for the hydrolysis step

  • Post-treatment: Rectification is employed as a critical post-treatment step to ensure high purity

Applications in Scientific Research

tert-Butanol-d9 serves diverse functions across scientific disciplines, with applications ranging from analytical chemistry to pharmaceutical development. Its unique isotopic properties make it particularly valuable in various research contexts.

Nuclear Magnetic Resonance Spectroscopy

In NMR spectroscopy, tert-Butanol-d9 serves as both a solvent and a reference standard for calibrating deuterium-related measurements . The compound provides distinctive signals in NMR spectra due to its deuterium content, enabling precise structural analysis of complex molecular systems.

The deuterium atoms in tert-Butanol-d9 create characteristic spectral properties that make it particularly valuable in analytical chemistry applications. Researchers utilize these properties for:

  • Calibrating NMR instruments

  • Providing deuterium reference signals

  • Enhancing spectral resolution in complex samples

  • Facilitating structural elucidation of compounds with similar functional groups

Isotope Tracer Studies

tert-Butanol-d9 plays a crucial role in isotope tracer studies, serving as a versatile tool for tracing chemical reaction pathways . Its isotopic composition enables researchers to follow the movements of deuterium-labeled molecules throughout chemical transformations.

The application of tert-Butanol-d9 in isotope tracer studies provides valuable insights into:

  • Reaction mechanisms in organic and physical chemistry

  • Chemical pathways in complex molecular systems

  • Molecular transformations during chemical processes

  • Fundamental understanding of chemical kinetics

Pharmaceutical Research Applications

In the pharmaceutical industry, tert-Butanol-d9 facilitates drug metabolism studies by enabling researchers to track the fate of deuterated compounds in biological systems . This application is particularly valuable for:

  • Monitoring metabolic pathways of drug candidates

  • Identifying and characterizing metabolites

  • Optimizing drug formulations based on metabolic profiles

  • Enhancing pharmacokinetic studies through isotopic labeling

The compound's ability to incorporate deuterium into drug molecules enables precise tracking of molecular transformations in vivo, providing essential data for drug development and optimization .

Spectroscopic Applications and Studies

Scientific investigations have utilized tert-Butanol-d9 as a key component in advanced spectroscopic studies, particularly in understanding molecular interactions in alcohol systems.

Raman Spectroscopy Investigations

Recent research has employed tert-Butanol-d9 (TB-D9) to correct Raman spectra from CH combination bands, facilitating detailed analysis of molecular structures in liquid systems . These studies have revealed significant insights into the behavior of hydrogen-bonded networks in alcohols.

In spectroscopic investigations, TB-D9 with increasing amounts of TBF (another compound) demonstrated progressive spectral changes . Key observations include:

  • The appearance of a faint band at approximately 3550 cm⁻¹

  • A narrow composite intense feature at approximately 3630 cm⁻¹

  • Progressive spectral shifts with changing concentration ratios

  • Collapse of dual spectral components into a single line at equimolar concentration

The spectral behavior observed in these studies provides valuable information about molecular interactions and hydrogen bonding patterns in mixed alcohol systems .

Structural Analysis Applications

tert-Butanol-d9 has proven instrumental in breaking the structure of liquid hydrogenated alcohols, as demonstrated by recent spectroscopic investigations . The compound's unique deuteration pattern enables researchers to isolate specific spectral contributions and analyze molecular interactions with unprecedented clarity.

In studies examining the evolution of spectral features with varying concentrations, researchers observed that features initially present in pure tert-butanol at 3290 cm⁻¹ (assigned to cyclic hexamers) and 3410 cm⁻¹ (assigned to tetramers) progressively decreased and shifted toward higher frequencies with changing composition . This research provides crucial insights into the molecular organization and hydrogen bonding networks in alcohol systems.

Comparative Analysis with Related Compounds

Understanding tert-Butanol-d9 in relation to similar deuterated compounds provides context for its specific applications and properties.

Comparison with Non-Deuterated tert-Butanol

While sharing the same basic structure, tert-Butanol-d9 differs significantly from regular tert-butanol in spectroscopic properties due to isotopic substitution. The deuterium atoms create distinct spectral signatures in NMR and other analytical techniques, making tert-Butanol-d9 valuable for reference standards and isotope labeling applications.

Distinction from Other Deuterated Alcohols

It's essential to distinguish tert-Butanol-d9 from other deuterated alcohols like d9-Butanol (1-butan-d9-ol), which serves as an OH radical tracer in atmospheric chemistry studies . Unlike d9-Butanol, which is a primary alcohol with the deuteration on the carbon chain, tert-Butanol-d9 is a tertiary alcohol with deuteration on three methyl groups, resulting in different chemical behaviors and applications.

The reaction rate coefficient of d9-Butanol with OH radicals has been studied extensively across temperature ranges from 240 to 750 K, resulting in the expression k₁ = (1.57 ± 0.88) × 10⁻¹⁴ × (T/293)⁴⁶⁰±⁰·⁴ × exp(1606 ± 164/T) cm³ molecule⁻¹ s⁻¹ . This differs from the chemical behavior of tert-Butanol-d9, highlighting the importance of distinguishing between different deuterated alcohol structures.

Industrial and Bulk Production Considerations

The growing demand for tert-Butanol-d9 in research applications has necessitated scaled-up production methods to ensure consistent supply of high-quality material.

Scale-Up Challenges

Bulk production of tert-Butanol-d9 presents unique challenges related to maintaining isotopic purity while increasing production volume . Manufacturers must implement specialized equipment and processes to preserve deuterium incorporation during scaled production.

Quality Control Parameters

Industrial production of tert-Butanol-d9 requires rigorous quality control measures to ensure consistent isotopic enrichment and chemical purity . Key quality parameters include:

  • Isotopic purity (minimum 99% deuterium incorporation)

  • Chemical purity (typically >99% by GC analysis)

  • Absence of protiated contaminants

  • Consistent spectroscopic properties

Future Research Directions

The evolving landscape of isotopically labeled compounds suggests several promising research directions for tert-Butanol-d9.

Advanced Synthetic Methods

Future research may focus on developing more efficient and cost-effective synthetic routes for tert-Butanol-d9, potentially incorporating catalytic methods that improve yield and isotopic purity while reducing production costs . These advancements would make this valuable compound more accessible for diverse research applications.

Expanded Applications

Emerging applications for tert-Butanol-d9 may include:

  • Advanced materials science applications

  • Environmental fate studies

  • Expanded pharmaceutical research applications

  • Novel spectroscopic techniques

  • Precision medicine applications leveraging isotope effects

Improved Analytical Methods

Development of enhanced analytical techniques specifically optimized for deuterated compounds like tert-Butanol-d9 represents another promising research direction. These advances would enable more precise quantification and characterization of deuterated species in complex matrices .

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